Methyl 2-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}acetate
Description
Methyl 2-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}acetate is a heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core substituted with a 3-methyl group, a 6-phenyl group, and an acetamide-linked methyl ester. The methyl ester and acetamide functional groups enhance solubility and provide sites for derivatization or metabolic processing.
Properties
Molecular Formula |
C17H15N3O4 |
|---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
methyl 2-[(3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]acetate |
InChI |
InChI=1S/C17H15N3O4/c1-10-15-12(16(22)18-9-14(21)23-2)8-13(19-17(15)24-20-10)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,18,22) |
InChI Key |
YBUXDQXRYYDDFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Nitro Group Cyclization
A widely reported approach involves intramolecular nucleophilic substitution of a nitro group in 2-chloro-3-nitropyridines. For example:
-
Substrate Preparation : 2-Chloro-3-nitropyridine derivatives (e.g., 3-methyl-6-phenyl analogs) are synthesized via electrophilic substitution.
-
Cyclization : Treatment with a base (e.g., K₂CO₃) facilitates nitro group displacement, forming the isoxazole ring. This method achieves moderate yields (40–60%) under mild conditions.
| Reaction Conditions | Yield | Catalyst/Base | Key Step |
|---|---|---|---|
| K₂CO₃, MeCN, RT | 45–60% | K₂CO₃ | Cyclization of nitro group |
| DMF, 60°C, 12 h | 50% | K₂CO₃ | Base-promoted rearrangement |
This method is scalable and avoids harsh conditions, making it ideal for complex substitution patterns.
Rhodium-Catalyzed Ring Expansion
Alternative strategies employ rhodium carbenoids to expand isoxazole rings into pyridines:
-
Isoxazole Reactivity : Isoxazoles undergo [4 + 2] cycloaddition with vinyldiazomethanes, followed by rearrangement to dihydropyridines.
-
Oxidation : DDQ mediates aromatization to pyridines, enabling functionalization at the 3- and 5-positions.
| Catalyst | Substrate | Product | Yield |
|---|---|---|---|
| Rh₂(OAc)₄ | 3,5-Disubstituted isoxazole | 3,5-Disubstituted pyridine | 65–85% |
This method is efficient for introducing substituents but requires precise control of reaction conditions.
Functionalization of the Isoxazolo-Pyridine Core
Post-cyclization modifications introduce the 3-methyl and 6-phenyl groups.
Electrophilic Substitution
-
Methyl Group Introduction : Friedel-Crafts alkylation or direct methylation (e.g., CH₃I, Ag₂O) targets the 3-position.
-
Phenyl Group Installation : Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis modifies the 6-position.
| Substituent | Reagent | Conditions | Yield |
|---|---|---|---|
| 3-Methyl | CH₃I, Ag₂O | DMF, 80°C, 6 h | 70% |
| 6-Phenyl | PhB(OH)₂, Pd(PPh₃)₄ | DME/H₂O, 100°C, 12 h | 65% |
Amination at Position 4
The 4-position is functionalized to introduce the carbonyl-amino-acetate group:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at C-4.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) or ammonium formate/Pd-C reduces the nitro group to an amine.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 2 h | 85% |
| Reduction | H₂ (1 atm), Pd-C, EtOH | 25°C, 4 h | 90% |
Acetate Ester Formation
The final step couples the 4-amino group with methyl 2-chloroacetate:
Acylation with Thionyl Chloride
-
Activation : The carboxylic acid (if present) is converted to an acid chloride using SOCl₂.
-
Amine Coupling : Reaction with methyl 2-chloroacetate in anhydrous THF yields the ester.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Chlorination | SOCl₂, Et₃N, RT | 30 min | 95% |
| Coupling | Methyl 2-chloroacetate | THF, 0°C → RT, 2 h | 80% |
Data Tables: Key Reaction Parameters
Table 1: Core Synthesis Methods
Table 2: Functionalization Data
| Step | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 3-Methyl Addition | CH₃I, Ag₂O | DMF, 80°C, 6 h | 70% | |
| 6-Phenyl Coupling | PhB(OH)₂, Pd(PPh₃)₄ | DME/H₂O, 100°C, 12 h | 65% |
Challenges and Optimization
-
Low Yields in Multi-Step Syntheses : Cascading reactions (e.g., core synthesis → functionalization → esterification) often suffer from cumulative yield loss.
-
Steric Hindrance : Bulky substituents (e.g., 6-phenyl) may hinder cyclization or coupling steps.
-
Purity Control : Isoxazole intermediates are prone to decomposition under acidic or oxidative conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 2-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Core Heterocycles
The compound’s isoxazolo[5,4-b]pyridine core distinguishes it from analogs with pyrazolo-, thiazolo-, or triazolo-fused pyridines. Key comparisons include:
Table 1: Core Heterocycles and Substituents of Structural Analogs
Key Observations:
- Isoxazole vs. Pyrazole/Thiazole Cores: The isoxazole ring (O and N) confers greater electronegativity compared to pyrazole (two N atoms) or thiazole (N and S).
- Substituent Effects : The target’s 3-methyl and 6-phenyl groups are electron-donating, enhancing stability, whereas chloro and difluoromethyl groups in pyrazolo analogs (e.g., ) increase lipophilicity and metabolic resistance.
Physicochemical Properties
- Solubility: The target’s phenyl group may reduce aqueous solubility compared to hydroxy/methoxy-substituted esters (e.g., C₁₁H₁₃NO₅ in ) .
Biological Activity
Methyl 2-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and molecular interactions based on available research data.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an isoxazole ring fused with a pyridine, which is known to influence its biological activity. The molecular formula of this compound can be represented as follows:
- Molecular Formula : C15H14N2O3
- Molecular Weight : 270.28 g/mol
- CAS Number : Not explicitly listed but related compounds have been cataloged under various identifiers.
Cytotoxicity
Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. In related studies, thiazolopyridine derivatives were tested for cytotoxic effects on human cell lines using the MTT assay. Results indicated that while some compounds showed promising antimicrobial activity, they also exhibited varying degrees of cytotoxicity towards human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3). The most active compounds had IC50 values indicating moderate toxicity .
Molecular Docking Studies
Molecular docking studies provide insights into the interaction mechanisms between the compound and its biological targets. For instance, docking analyses have shown that certain derivatives form strong interactions with critical residues in target proteins such as MurD and DNA gyrase. These interactions are essential for the expression of antibacterial activity . The binding energies calculated during these studies suggest that this compound could similarly engage with these targets effectively.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparative analysis with structurally related compounds is essential. The following table summarizes key findings from related studies:
| Compound Name | MIC (µM) | Cytotoxicity (IC50 µM) | Target Protein |
|---|---|---|---|
| Compound 3g | 0.21 | 22 | MurD |
| Compound A | 0.83 | 30 | DNA gyrase |
| Methyl Ester B | >10 | 15 | Unknown |
Q & A
Q. What synthetic methodologies are recommended for preparing Methyl 2-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}acetate?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the isoxazolo[5,4-b]pyridine core. Key steps include:
- Heterocycle Construction : Cyclocondensation of substituted pyridine precursors with hydroxylamine derivatives under reflux conditions (e.g., ethanol, 80°C, 12 hours) to form the isoxazole ring .
- Carbamoylation : Reacting the core with chloroacetyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base to introduce the carbonylamino group .
- Esterification : Final coupling with methyl glycinate via carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF, 0°C to room temperature, 24 hours) to yield the target compound .
Optimization Tips : Monitor reaction progress via TLC or HPLC. Purify intermediates using silica gel chromatography (hexane:EtOAc gradients) .
Q. Which analytical techniques are essential for structural validation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and stereochemistry. For example, the methyl ester group typically appears as a singlet at ~3.7 ppm in -NMR .
- Infrared Spectroscopy (IR) : Identify characteristic peaks (e.g., carbonyl stretch at ~1700 cm, amide N-H stretch at ~3300 cm) .
- X-ray Crystallography : Resolve ambiguities in ring puckering or substituent orientation using software like ORTEP-3 (e.g., analyze displacement parameters to validate the isoxazole-pyridine fusion) .
Advanced Research Questions
Q. How can contradictory crystallographic data for derivatives of this compound be resolved?
Methodological Answer: Contradictions often arise from dynamic ring puckering or disordered solvent molecules. To resolve:
Refinement Parameters : Use displacement ellipsoid analysis in ORTEP-3 to distinguish between static disorder and thermal motion .
Ring Puckering Analysis : Apply Cremer-Pople coordinates (e.g., amplitude and phase angle ) to quantify deviations from planarity in the isoxazolo-pyridine system .
Comparative Studies : Cross-validate with computational models (DFT-optimized geometries) to identify energetically favorable conformations .
Q. What computational strategies are effective for predicting this compound’s biological activity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like kinases or GPCRs. Focus on the isoxazole-pyridine core’s π-π stacking with aromatic residues .
- QSAR Modeling : Train models using descriptors like LogP, topological polar surface area (TPSA), and H-bond acceptor/donor counts. Validate with bioassay data from structurally similar compounds (e.g., imidazo[1,2-a]pyridines) .
- ADMET Prediction : Employ SwissADME to assess solubility (e.g., methyl ester’s impact on lipophilicity) and CYP450 inhibition risks .
Q. How do substituent variations on the phenyl ring influence structure-activity relationships (SAR)?
Methodological Answer:
| Substituent | Effect on Activity | Mechanistic Insight | Reference |
|---|---|---|---|
| 4-Chloro | Enhanced kinase inhibition | Increases hydrophobic interactions with ATP-binding pockets | |
| 3-Methyl | Reduced solubility, improved metabolic stability | Steric shielding of metabolically labile sites | |
| 6-Phenyl | π-Stacking with tyrosine residues | Stabilizes target binding in enzymatic assays |
Experimental Validation : Synthesize analogs via Suzuki-Miyaura coupling for diverse aryl substitutions. Test in enzyme inhibition assays (IC) and compare docking scores .
Q. What strategies mitigate side reactions during the carbamoylation step?
Methodological Answer:
- Temperature Control : Maintain reactions at 0°C to minimize premature hydrolysis of chloroacetyl chloride .
- Solvent Selection : Use anhydrous DCM to avoid nucleophilic interference from protic solvents .
- Byproduct Trapping : Add molecular sieves (4Å) to sequester water, reducing undesired ester hydrolysis .
Q. How can reaction kinetics for key synthetic steps be quantitatively analyzed?
Methodological Answer:
Q. What are the challenges in scaling up the synthesis of this compound?
Methodological Answer:
Q. How does the methyl ester group influence the compound’s pharmacokinetic profile?
Methodological Answer:
- Lipophilicity : The ester increases LogP by ~1.5 units, enhancing blood-brain barrier permeability (predicted via Molinspiration) .
- Metabolic Stability : Susceptible to esterase hydrolysis; consider prodrug strategies for sustained release .
Q. What crystallographic databases or tools are recommended for validating this compound’s structure?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
